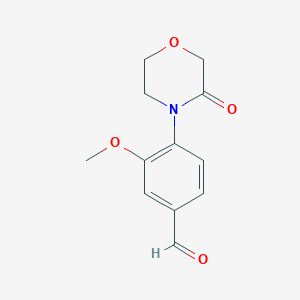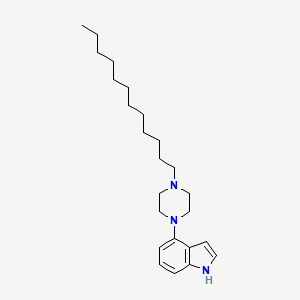
Benzyl beta-D-xylobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl beta-D-xylobioside is a glycoside compound consisting of a benzyl group attached to a beta-D-xylobiose moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Glycosides like this compound are known for their role in various biochemical processes and their potential as bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl beta-D-xylobioside can be synthesized through enzymatic transglycosylation reactions. One method involves the use of xylanase enzymes from sources such as Aureobasidium pullulans. The reaction typically involves the use of xylan and benzyl alcohol as substrates, with the enzyme facilitating the transfer of the xylobiose unit to the benzyl group .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts in supercritical fluids. For instance, the acetone powder of Aureobasidium pullulans can be used in supercritical carbon dioxide or fluoroform to achieve high yields of the desired glycoside .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl beta-D-xylobioside undergoes various chemical reactions, including hydrolysis and transglycosylation. The compound can be hydrolyzed by beta-D-xylosidase enzymes, which cleave the glycosidic bond to release the constituent sugars .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-D-xylosidase from Selenomonas ruminantium.
Transglycosylation: Enzymatic transglycosylation using xylanase enzymes in the presence of benzyl alcohol.
Major Products Formed:
Hydrolysis: Produces benzyl alcohol and beta-D-xylobiose.
Transglycosylation: Produces this compound from xylan and benzyl alcohol.
Applications De Recherche Scientifique
Benzyl beta-D-xylobioside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in biological processes involving glycosides.
Medicine: Explored for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of bio-based surfactants and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Benzyl beta-D-xylobioside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. Beta-D-xylosidase enzymes, for example, act on this compound by hydrolyzing the glycosidic bond, releasing the constituent sugars. The molecular targets include the active sites of these enzymes, where catalysis occurs through an inversion mechanism .
Comparaison Avec Des Composés Similaires
Benzyl beta-primeveroside: A glycoside with a similar structure but different sugar moieties.
4-Nitrophenyl beta-D-xylopyranoside: Another glycoside used in enzymatic studies.
Uniqueness: Benzyl beta-D-xylobioside is unique due to its specific glycosidic linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its synthesis and reactions are well-studied, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H24O9 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1 |
Clé InChI |
COVJUVXXRSHKFY-NKFCZLKDSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
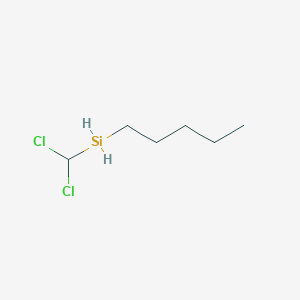
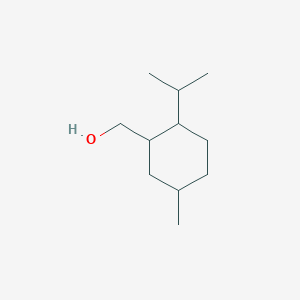
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
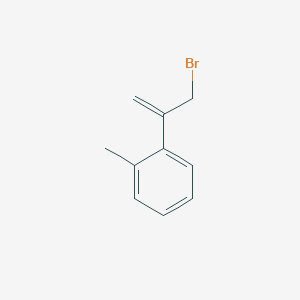
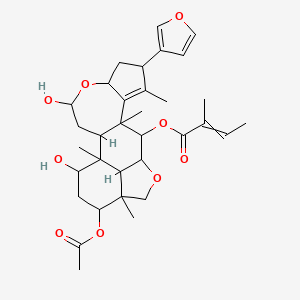
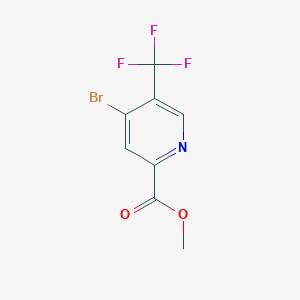

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)

